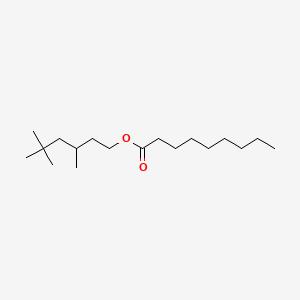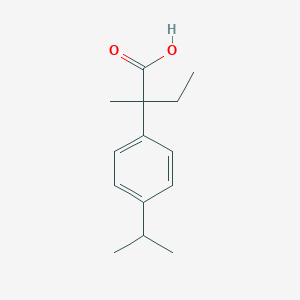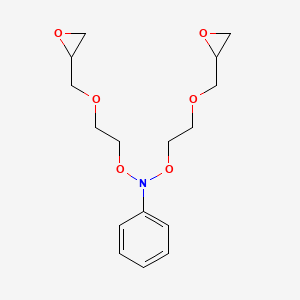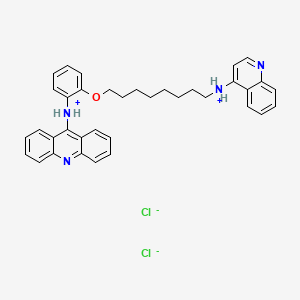
Tetraoctyloxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoctyloxytitanium is a titanium-based organometallic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of titanium bonded to four octyloxy groups, which significantly influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraoctyloxytitanium typically involves the reaction of titanium tetrachloride with octanol in the presence of a base. The reaction proceeds as follows:
TiCl4+4C8H17OH→Ti(OC8H17)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tetraoctyloxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and octyl alcohol.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The octyloxy groups can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other alcohols are employed under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and octyl alcohol.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium alkoxides or halides.
Scientific Research Applications
Tetraoctyloxytitanium has found applications in several scientific research areas, including:
Mechanism of Action
The mechanism of action of tetraoctyloxytitanium involves its interaction with various molecular targets. In catalytic applications, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The octyloxy groups provide steric hindrance and influence the reactivity of the titanium center. In biological applications, the compound’s mechanism involves the generation of reactive oxygen species (ROS) that can induce cell death in targeted cells .
Comparison with Similar Compounds
Titanium Tetrachloride (TiCl4): A precursor for many titanium compounds but lacks the stability and specific reactivity of tetraoctyloxytitanium.
Titanium Isopropoxide (Ti(OiPr)4): Another titanium alkoxide with different steric and electronic properties.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in photocatalysis and as a pigment.
Uniqueness of this compound: this compound is unique due to its specific combination of titanium and octyloxy groups, which confer distinct reactivity and stability
Properties
CAS No. |
68585-68-2 |
|---|---|
Molecular Formula |
C32H72O4Ti |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
octan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |
InChI Key |
LKWDMPSNSSSHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)


